Kynurenine Yellow

Description

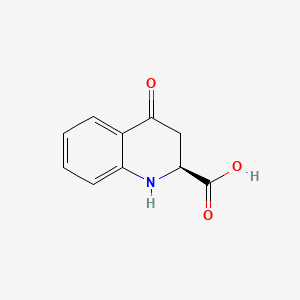

Structure

3D Structure

Properties

CAS No. |

492-26-2 |

|---|---|

Molecular Formula |

C10H9NO3 |

Molecular Weight |

191.18 g/mol |

IUPAC Name |

(2S)-4-oxo-2,3-dihydro-1H-quinoline-2-carboxylic acid |

InChI |

InChI=1S/C10H9NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-4,8,11H,5H2,(H,13,14)/t8-/m0/s1 |

InChI Key |

VYOPZMJTHXGKID-QMMMGPOBSA-N |

SMILES |

C1C(NC2=CC=CC=C2C1=O)C(=O)O |

Isomeric SMILES |

C1[C@H](NC2=CC=CC=C2C1=O)C(=O)O |

Canonical SMILES |

C1C(NC2=CC=CC=C2C1=O)C(=O)O |

Synonyms |

4-keto-1,2,3,4-tetrahydroquinoline-2-carboxylic acid kynurenine yellow |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Kynurenine Yellow

Precursors and Enzymatic Transformations Leading to Kynurenine (B1673888) Yellow Formation

The journey to Kynurenine Yellow begins with the breakdown of tryptophan, a process that generates several key precursors.

The kynurenine pathway is the primary route for tryptophan degradation in the body, accounting for over 95% of its catabolism. mdpi.commdpi.comnih.gov This pathway is a cascade of enzymatic steps that converts tryptophan into various biologically active molecules. mdpi.comnih.gov The initial and rate-limiting step is the conversion of L-tryptophan to N-formyl-L-kynurenine, a reaction catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). mdpi.commdpi.comnih.gov N-formyl-L-kynurenine is then hydrolyzed by kynurenine formamidase to form L-kynurenine, a central intermediate in the pathway. mdpi.comnih.govnih.gov It is from the subsequent transformations of L-kynurenine that the precursors for this compound arise.

While this compound itself is not directly synthesized by a specific enzyme, its formation is a consequence of enzymatic activities upstream. The key enzymes are the kynurenine aminotransferases (KATs), which convert L-kynurenine into kynurenic acid (KYNA). nih.govresearchgate.net This transamination reaction produces an unstable intermediate, 4-(2-aminophenyl)-2,4-dioxobutanoate, which then undergoes spontaneous and rapid cyclization to form KYNA. nih.govdtu.dk

This compound can be formed through non-enzymatic pathways, particularly from L-kynurenine. At physiological pH, L-kynurenine can spontaneously deaminate to form a reactive α,β-carboxyketoalkene. researchgate.net This intermediate can then undergo intramolecular condensation, where the aromatic amino group reacts with the unsaturated side chain, leading to the formation of this compound. researchgate.netarvojournals.org Another proposed non-enzymatic route involves the photoreduction of kynurenic acid. acs.org

Integration of this compound within Kynurenine Pathway Branch Points

The kynurenine pathway is not a linear sequence but rather a series of branch points where L-kynurenine can be directed towards different metabolic fates. mdpi.commdpi.com One major branch leads to the formation of kynurenic acid via the action of KAT enzymes. mdpi.commdpi.com Another significant branch involves the enzyme kynurenine 3-monooxygenase (KMO), which converts L-kynurenine to 3-hydroxykynurenine. mdpi.commdpi.com This latter compound is a precursor for the biosynthesis of xanthommatin (B1213845) and other ommochromes. biorxiv.org this compound's formation from L-kynurenine positions it at a critical juncture, representing a side reaction from the main metabolic flow.

Metabolomic Profiling of this compound and Associated Derivatives

Advanced analytical techniques are employed to detect and quantify this compound and its related metabolites. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a key method used to separate and identify these compounds. arvojournals.org For instance, in studies of kynurenine decomposition, a peak co-eluting with synthetic this compound and exhibiting an identical absorbance maximum at 372 nm was identified. arvojournals.org Mass spectrometry, particularly nanospray mass spectrometry and tandem mass spectrometry (MS/MS), provides structural confirmation. arvojournals.org These techniques have been instrumental in characterizing various kynurenine-derived compounds in biological samples, including those found in the human lens. arvojournals.org

Kinetic Analysis of this compound Metabolic Flux

The study of the kinetics of reactions involving kynurenine and its derivatives provides insights into the rate of formation and degradation of these compounds. For example, the decomposition of kynurenine-cysteine adducts has been shown to be accompanied by the release of deaminated kynurenine, a direct precursor to this compound. arvojournals.org The subsequent decrease in the concentration of deaminated kynurenine as it reacts to form other products, including this compound, can be monitored over time to understand the metabolic flux. arvojournals.org While specific kinetic data for this compound formation is not extensively detailed in the provided context, the principles of kinetic analysis are applied to the broader kynurenine pathway to understand the flow of metabolites. researchgate.net

Biological Roles and Functional Significance of Kynurenine Yellow

Kynurenine (B1673888) Yellow as a Biological Pigment

Kynurenine Yellow compounds, notably 3-hydroxykynurenine (3-HK), serve as crucial precursors and components in the biosynthesis of ommochromes, a diverse class of pigments found extensively in invertebrates. These pigments are responsible for a wide spectrum of colors, ranging from yellow and brown to red and purple, and are integral to the coloration of insect eyes, wings, and exoskeletons, as well as spider silk.

Occurrence in Organisms and Pigmentation Mechanisms

Occurrence: this compound metabolites, particularly 3-HK, are widespread across various organisms. They are found in the eyes of insects like Drosophila melanogaster and Bombyx mori, where they are essential for the development of ommochrome pigments. In spiders, such as Trichonephila clavata, xanthurenic acid, a derivative of 3-HK, acts as a yellow pigment in dragline silk frontiersin.org. In the human eye, kynurenines, including 3-HK and its glucosides, are concentrated in the lens and retina, functioning as endogenous UV filters wikipedia.orgasknature.org.

Pigmentation Mechanisms: The synthesis of this compound pigments is intricately linked to the kynurenine pathway (KP), the primary route for tryptophan catabolism. Tryptophan is initially converted to kynurenine, which is then hydroxylated by the enzyme kynurenine 3-monooxygenase (KMO) to form 3-hydroxykynurenine (3-HK) mdpi.commdpi.comnih.gov. 3-HK is a key intermediate that can undergo further oxidation and dimerization to form ommochromes, such as xanthommatin (B1213845), which are responsible for the characteristic yellow and brown hues observed in many invertebrates nih.govnih.gov. The genes encoding enzymes within the KP, such as cinnabar (encoding KMO) in Drosophila, are critical for eye pigmentation nih.govacs.org.

Table 1: Key Enzymes in 3-Hydroxykynurenine Biosynthesis

| Enzyme Name | EC Number | Role in 3-HK Synthesis |

| Tryptophan 2,3-dioxygenase (TDO) | 1.13.11.11 | Catalyzes the initial oxidation of tryptophan |

| Indoleamine 2,3-dioxygenase (IDO) | 1.13.11.52 | Catalyzes the initial oxidation of tryptophan |

| Kynurenine formamidase (KFase) | 3.5.1.9 | Hydrolyzes N-formylkynurenine to kynurenine |

| Kynurenine 3-monooxygenase (KMO) | 1.14.13.9 | Catalyzes the hydroxylation of kynurenine to 3-hydroxykynurenine |

Comparative Analysis of this compound Pigment Function

Ommochromes, derived from kynurenine metabolites like 3-HK, serve multifaceted roles in invertebrates beyond simple coloration. They function as screening pigments, protecting the sensitive photoreceptor cells in insect eyes from excessive light, particularly UV radiation, thereby enhancing visual acuity nih.goveje.cz. Furthermore, ommochromes possess significant antioxidant properties, inhibiting lipid peroxidation and scavenging reactive oxygen species (ROS), which are crucial for protecting cellular structures from light-induced damage and oxidative stress nih.govmdpi.combritannica.com. This antioxidant capacity is attributed to their ability to neutralize ROS and chelate metal ions. In some species, the specific yellow pigment 3-hydroxy-DL-kynurenine (3-OHK) in butterfly wings is utilized for conspecific recognition, particularly in the UV spectrum, which is invisible to humans but detectable by the butterflies' specialized visual systems researchgate.netoup.com.

Photobiological Activities of this compound

This compound compounds, especially 3-HK and its derivatives, are recognized for their ability to absorb UV light and their role in photoprotection. Their photochemical properties are central to their function as natural UV filters, particularly in the ocular tissues of vertebrates.

UV Absorptive Properties and Photoprotective Mechanisms

Kynurenines, including 3-hydroxykynurenine, are potent natural UV filters, primarily absorbing light in the UVA range (300-400 nm) wikipedia.orgasknature.org. These compounds are found in significant concentrations within the human eye lens and retina, where they act as a physical barrier against harmful UV radiation asknature.orgmdpi.comnih.gov. By absorbing UV photons, kynurenines dissipate the light energy into harmless thermal energy through various photophysical processes, thereby protecting cellular components, such as DNA and proteins, from photodamage asknature.org. The UV-Vis spectra of 3-hydroxykynurenine show absorption maxima at approximately 192 nm, 234 nm, 272 nm, and 378 nm sielc.com.

Table 2: UV Absorption Maxima of 3-Hydroxykynurenine

| Wavelength (nm) |

| 192 |

| 234 |

| 272 |

| 378 |

The photoprotective mechanism relies on the efficient conversion of absorbed light energy into heat. This process is facilitated by the molecular structure of kynurenines, which allows for rapid deactivation of their excited states, often through processes involving hydrogen bonds and internal conversion asknature.orgmdpi.com.

Photostability and Excited State Dynamics of this compound

Kynurenines are characterized by their remarkable photostability and efficient deactivation of excited states, which are critical for their function as UV filters wikipedia.orgasknature.org. In aqueous solutions, kynurenine (KN) exhibits an S1 state lifetime of approximately 30 picoseconds (ps) acs.orgacs.org. The primary deactivation pathway for kynurenines is internal conversion (IC), a non-radiative process that rapidly dissipates absorbed energy as heat mdpi.comacs.orgacs.org. This process is significantly influenced by solvent properties, particularly the presence of hydrogen bonds, which enhance the rate of energy dissipation asknature.orgacs.org.

Table 3: Excited-State Dynamics of Kynurenine (KN) in Aqueous Solution

| Property | Value | Notes |

| S1 State Lifetime | ~30 ps | In aqueous solutions. Increases in other solvents. |

| Primary Deactivation | Internal Conversion (IC) | Rapid, non-radiative energy dissipation into heat. |

| Influencing Factors | Solvent, Hydrogen Bonds | Solvent proticity and hydrogen bonding enhance IC rate. |

| Photochemical Activity | Low | Generally exhibits low photochemical activity, converting light to heat. |

While free kynurenines are relatively photostable, their covalent attachment to proteins or amino acids can alter their excited-state dynamics, sometimes increasing their fluorescence quantum yield and photochemical activity researchgate.netunige.ch. This increased activity, particularly in protein-bound forms found in aging lenses, might contribute to oxidative stress and cataract formation.

Photochemical Reactivity and Degradation Product Analysis

Kynurenine and 3-hydroxykynurenine exhibit photochemical reactivity, notably the ability to generate superoxide (B77818) radicals upon electron transfer from their excited states to oxygen molecules nih.govresearchgate.net. This process can lead to oxidative stress and damage. Furthermore, kynurenines can undergo photochemical reactions that produce ROS mdpi.com. While kynurenines themselves are relatively photostable, their degradation products, such as this compound (KNY) and kynurenic acid (KNA), can be more photoactive and less photostable than the parent compounds researchgate.net.

Under UV irradiation, 3-hydroxykynurenine can undergo dimerization to form xanthommatin, a brown pigment observed in cataractous human lenses nih.gov. This process, often occurring in the presence of UV light, contributes to the brown pigmentation of aged lenses. Research has also indicated that kynurenine and 3-hydroxykynurenine can undergo biphotonic ionization in aqueous solutions, proceeding via their triplet states, which absorb a second light quantum to form various intermediates like anion radicals and cation radicals researchgate.net.

Compound List:

3-Hydroxykynurenine (3-HK)

Kynurenine (KN)

Ommochromes

Xanthommatin

Kynurenic acid (KNA)

this compound (KNY)

3-hydroxy-DL-kynurenine (3-OHK)

N-formylkynurenine (NFK)

Xanthurenic acid (XA)

3-hydroxyanthranilic acid (3-HAA)

Quinolinic acid (QUIN)

Advanced Research Methodologies and Analytical Approaches for Kynurenine Yellow

Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable insights into the electronic structure, functional groups, and molecular identity of Kynurenine (B1673888) Yellow compounds.

While direct reports on time-resolved optical spectroscopy specifically for "Kynurenine Yellow" are not extensively detailed in the provided literature, the known photophysical properties of these compounds suggest the applicability of such techniques. Kynurenine pathway metabolites, including 3-hydroxykynurenine, are described as photosensitive and can undergo photochemical reactions, potentially generating reactive oxygen species (ROS) mdpi.com. Time-resolved techniques, such as transient absorption spectroscopy or fluorescence lifetime measurements, are essential for probing the excited-state dynamics, electron transfer processes, and photostability of these molecules. Understanding these photophysical behaviors is critical for elucidating their mechanisms of action as UV filters and their susceptibility to photodegradation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of this compound compounds and their derivatives mdpi.comnih.gov. For instance, NMR, alongside mass spectrometry, was instrumental in identifying kynurenine as the yellow lens pigment in the deep-sea fish Stylephorus chordatus nih.gov. Additionally, NMR titrations have been employed to investigate the acid-base properties of kynurenine pathway metabolites, providing insights into their behavior across different pH conditions mdpi.com. Techniques such as ¹H NMR and ¹³C NMR are vital for confirming the presence of specific functional groups and establishing the connectivity of atoms within the molecule, thereby facilitating comprehensive structural elucidation.

Fluorescence detection offers high sensitivity and selectivity for the analysis of certain kynurenine pathway metabolites mdpi.com. While not all yellow kynurenine pigments may be strongly fluorescent, kynurenine itself can be detected using fluorescence detectors, making it a viable option for quantification when coupled with chromatographic separation mdpi.com. Studies on related pigments in organisms like Cryptococcus species have also noted fluorescence, which can be quenched by pigment production plos.org. Therefore, fluorescence-based methods, often integrated with HPLC, can serve as a sensitive approach for detecting and quantifying this compound compounds in complex biological samples.

Chromatographic Separation and Mass Spectrometry

Chromatographic techniques are indispensable for separating complex mixtures containing this compound pigments, while mass spectrometry provides precise molecular weight and structural information.

Data Tables

Table 1: Spectroscopic Properties of this compound Related Compounds

| Technique | Compound/Pigment | Key Finding/Application | Reference(s) |

| UV-Visible Absorption | 3-Hydroxykynurenine (3-OHK) | Yellow chromophore, UV filter, absorbance spectra matched extracted pigments; characteristic yellow color. | researchgate.netsigmaaldrich.commdpi.com |

| UV-Visible Absorption | Kynurenine | Identified as a yellow lens pigment, functioning as a short-wave absorber. | nih.gov |

| NMR Spectroscopy | Kynurenine | Used for structural identification in biological samples (e.g., fish lenses). | nih.gov |

| NMR Spectroscopy | Kynurenine derivatives | Employed in studies to determine acid-base properties and conformational analysis. | mdpi.com |

| Fluorescence | Kynurenine | Detectable and quantifiable using fluorescence detectors, often coupled with chromatography. | mdpi.com |

| Fluorescence | Related pigments (e.g., in Cryptococcus) | Showed fluorescence, though sometimes masked by other pigments; potential for detection. | plos.org |

Table 2: Chromatographic and Mass Spectrometric Data for this compound Related Compounds

| Technique | Compound/Pigment | Key Finding/Application | Data Example | Reference(s) |

| HPLC | N-acetyl-3-OH-kynurenine (NAK) | Characterization of a squirrel lens yellow pigment. | Separation and optical, chromatographic, and mass spectroscopic properties studied. | nih.gov |

| HPLC | Kynurenine-NBAD conjugates (e.g., Papiliochrome II) | Separation of yellow pigments from butterfly wings. | Retention times: 4.5–5.5 min for major peaks. | nii.ac.jpresearchgate.net |

| HPLC-MS | Kynurenine-NBAD conjugates | Identification and structural characterization of yellow wing pigments. | Mass-to-charge ratios (m/z): 431.1929 (peak 1), 653.2933 (peak 2), 875.3944 (peak 3). | researchgate.net |

| HPLC-DAD-MS | Xanthommatin (B1213845) | Analytical characterization of in vitro synthesized ommochrome precursor. | Chromatograms showed peaks corresponding to xanthommatin (RT: 11.8 min, [M+H]+ at m/z 424) and related compounds. | biorxiv.org |

| HPLC-MS | Kynurenine pathway metabolites | Identification and quantification of pigments in insect eyes. | - | nih.gov |

| HPLC (UV/Fluorescence) | L-Kynurenine | Quantification in biological fluids; used as a gold standard method. | - | mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its advanced variants are crucial for the identification and quantification of this compound and its related compounds, particularly within complex biological matrices or degradation studies. LC-MS allows for the separation of this compound from other metabolites and byproducts before mass analysis, enabling precise identification based on mass-to-charge ratio and fragmentation patterns. Studies have utilized LC-MS/MS to identify this compound as a degradation product of kynurenine under thermal and UV radiation nih.govmdpi.com. Furthermore, LC-MS/MS has been employed to quantify novel metabolites derived from 3-hydroxykynurenine, which are structurally similar to this compound, demonstrating the technique's capability in trace analysis arvojournals.orgarvojournals.org. The method's sensitivity is vital for detecting these compounds at low concentrations, such as in human lens samples arvojournals.orgarvojournals.org.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Kynurenine Metabolites

While LC-MS is more commonly cited for this compound itself, Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for analyzing volatile kynurenine metabolites. GC-MS is particularly useful for separating and identifying smaller, more volatile compounds that may arise from the kynurenine pathway or degradation processes. Although direct GC-MS applications specifically for "this compound" were not explicitly detailed in the search results, GC-MS has been mentioned in conjunction with studies investigating photochemical reactions and degradation products of kynurenine pathway compounds unige.ch. This suggests its potential utility for analyzing volatile derivatives or breakdown products related to this compound.

Ultra-High Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) for Trace Analysis of this compound Derivatives

Ultra-High Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) represents a highly sensitive and efficient method for the trace analysis of this compound and its derivatives. This technique offers enhanced separation power and faster analysis times compared to traditional HPLC, making it ideal for identifying and quantifying compounds present at very low concentrations. Studies have employed UHPLC-ESI-MS/MS for the phytochemical profiling of extracts and for the identification of metabolites within complex biological samples, including those related to kynurenine metabolism nih.govresearchgate.net. Specifically, UHPLC-ESI-MS/MS has been used to identify degradation products of kynurenine, such as this compound, in dietary supplements nih.govmdpi.com. The tandem mass spectrometry capability allows for detailed structural elucidation through fragmentation analysis, crucial for confirming the identity of this compound and its potential derivatives in trace amounts nih.govarvojournals.orgarvojournals.orgresearchgate.net.

Computational and Theoretical Modeling of this compound

Computational and Theoretical Modeling of this compound

Density Functional Theory (DFT) Calculations for this compound Properties

Density Functional Theory (DFT) calculations are instrumental in predicting and understanding the fundamental electronic and structural properties of molecules like this compound. DFT can provide insights into molecular geometry, vibrational frequencies, electronic spectra, and reactivity. While direct DFT studies specifically detailing "this compound" were limited in the provided search results, DFT calculations have been applied to related compounds within the kynurenine pathway, such as kynurenic acid (KNA) and kynurenine itself unige.chscribd.comnsc.runsc.ruunige.ch. These studies often focus on predicting photophysical properties and reaction mechanisms. For this compound, DFT could be used to model its electronic structure, predict absorption and emission spectra, and investigate its stability and potential reaction pathways, particularly concerning its formation from kynurenine under UV irradiation and heat.

Molecular Mechanics and Quantum Chemistry Simulations of this compound Conformation

Molecular mechanics and quantum chemistry simulations are employed to explore the conformational landscape and detailed electronic interactions of molecules. For this compound, these methods would be valuable for understanding its three-dimensional structure, flexibility, and how it interacts with its environment. Quantum chemistry methods, such as those used in DFT, can provide highly accurate descriptions of electronic states and bonding. Molecular mechanics, on the other hand, is useful for simulating larger systems and exploring a wider range of conformations. While specific simulations for this compound's conformation were not directly found, related studies on kynurenine and kynurenic acid utilize these computational approaches to understand their behavior and interactions unige.chnih.govacs.orgresearchgate.netunige.chacs.org. These simulations could elucidate how this compound's structure influences its photochemical properties and reactivity.

Modeling of Intramolecular Interactions and Protonation Equilibria of this compound

Understanding intramolecular interactions and protonation equilibria is crucial for predicting a compound's behavior across different pH conditions and its internal stability. This compound, with its quinoline-like structure, possesses functional groups that can participate in hydrogen bonding and protonation. Studies on related compounds, like kynurenic acid, have investigated their tautomerism and protonation states using spectroscopic and computational methods whiterose.ac.ukresearchgate.net. For this compound, modeling these aspects would involve predicting pKa values, identifying sites of protonation, and characterizing the strength and nature of intramolecular hydrogen bonds. Such modeling can explain how changes in pH might affect its photophysical properties and reactivity, particularly in biological contexts like the eye lens researchgate.net. Research has indicated that this compound has one protonation site, likely the carboxylate group, with minimal conjugation to the chromophore researchgate.net.

Factors Influencing Kynurenine Yellow Metabolism and Activity

Enzymatic Regulation and Activity of Key Enzymes in Kynurenine (B1673888) Yellow Pathway

The kynurenine pathway is orchestrated by a series of enzymes that sequentially convert tryptophan into various downstream products. The activity and regulation of these enzymes critically determine the levels and types of metabolites produced, including those that contribute to yellow hues or fluorescence.

Tryptophan Dioxygenase (TDO) and Indoleamine 2,3-Dioxygenase (IDO) Influence

The initial and often rate-limiting step in the kynurenine pathway is the oxidative cleavage of tryptophan. This reaction is primarily catalyzed by two enzymes: Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO).

Tryptophan 2,3-dioxygenase (TDO) : Predominantly found in the liver, TDO plays a significant role in regulating systemic tryptophan levels and is influenced by glucocorticoids. Its activity is crucial for controlling the flux into the kynurenine pathway in hepatic tissues.

Indoleamine 2,3-dioxygenase (IDO) : IDO, particularly IDO1, is expressed in a wider range of tissues and is a key player in immune responses. Its activity is induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ), leading to increased tryptophan degradation and subsequent production of kynurenine pathway metabolites frontiersin.orgresearchgate.netportlandpress.com.

Kynurenine 3-Monooxygenase (KMO) and Kynurenine Aminotransferase (KAT) Roles

Following the formation of kynurenine, the pathway branches into several routes, with Kynurenine 3-monooxygenase (KMO) and Kynurenine aminotransferases (KATs) being central to diverging metabolic streams.

Kynurenine 3-monooxygenase (KMO) : KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK). This step is considered a critical gateway, channeling kynurenine towards the production of metabolites like 3-hydroxyanthranilic acid (3-HAA) and quinolinic acid (QA), which are associated with neurotoxicity researchgate.netportlandpress.comwikipedia.orgfrontiersin.org. KMO activity is influenced by inflammatory signals and cellular localization, often found in mitochondria researchgate.net.

Kynurenine Aminotransferases (KATs) : The KAT family of enzymes (KAT I-IV) catalyzes the transamination of kynurenine to kynurenic acid (KYNA). KYNA is generally considered a neuroprotective metabolite due to its antagonistic effects on NMDA receptors researchgate.netwikipedia.orgfrontiersin.orgresearchgate.net. The balance between KMO and KAT activity is crucial for determining the neurotoxic versus neuroprotective profile of kynurenine pathway metabolites.

Kynureninase and 3-Hydroxyanthranilic Acid Dioxygenase (3-HAAO) in Downstream Metabolism

Further metabolism of kynurenine pathway intermediates involves enzymes like Kynureninase and 3-Hydroxyanthranilic Acid Dioxygenase (3-HAAO), which are pivotal in generating metabolites with distinct properties.

Kynureninase (KYNU) : This enzyme hydrolyzes 3-hydroxykynurenine (3-HK) to 3-hydroxyanthranilic acid (3-HAA) portlandpress.com. 3-HAA is a key intermediate known for its yellow color and fluorescence, and it can be further metabolized to quinolinic acid nih.govwikipedia.org. Kynureninase activity is considered a significant factor in controlling the flux towards 3-HAA production portlandpress.com.

3-Hydroxyanthranilic Acid Dioxygenase (3-HAAO) : 3-HAAO catalyzes the oxidative cleavage of 3-hydroxyanthranilic acid (3-HAA) to 2-amino-3-carboxymuconic acid semialdehyde, a precursor to quinolinic acid (QA) portlandpress.comnih.gov. The activity of 3-HAAO thus influences the final steps of the pathway leading to QA.

Environmental and Chemical Modulators of Kynurenine Yellow Formation

Beyond enzymatic control, the physical and chemical environment significantly impacts the stability, reactivity, and spectral characteristics of kynurenine pathway metabolites, including those that are yellow or fluorescent.

Influence of pH and Solvent Environments on this compound Reactivity

The chemical properties of kynurenine pathway metabolites, such as their solubility, ionization state, and spectral characteristics, are highly dependent on the pH and the nature of the solvent.

pH Effects : The ionization state of functional groups (amino, carboxyl, hydroxyl) in metabolites like 3-hydroxyanthranilic acid changes with pH. This can alter their absorption and emission spectra, influencing their observed color and fluorescence intensity. For instance, the fluorescence of 3-hydroxyanthranilic acid is known to be pH-dependent nih.gov. Optimal conditions for enzyme activity also vary with pH, indirectly affecting metabolite concentrations.

Solvent Effects : Different solvents can affect the polarity and hydrogen-bonding capacity around the metabolite molecules. This can lead to shifts in absorption and emission wavelengths and changes in quantum yields. For example, the solubility of 3-hydroxyanthranilic acid varies across different solvents, being slightly soluble in water but soluble in ether, chloroform, and alcohols nih.govwikipedia.org. These variations in solvent environment can modulate the reactivity and spectral properties of these compounds.

Effects of Light Exposure on this compound Photochemistry

Kynurenine pathway metabolites, particularly those with conjugated systems and electron-rich functional groups, can be susceptible to photochemical reactions.

Photodegradation and Photochemistry : Exposure to light, especially ultraviolet (UV) radiation, can lead to the degradation or modification of kynurenine pathway metabolites. For example, 3-hydroxyanthranilic acid can undergo photodegradation wikipedia.org. Photochemical reactions can alter the spectral properties (color and fluorescence) of these compounds or lead to the formation of new products. Research on insect eye pigments derived from the kynurenine pathway has also highlighted the role of these compounds in light-related processes neurosciencenews.com. While specific data on "this compound" photochemistry is limited, the general susceptibility of aromatic compounds with hydroxyl and amino groups to light-induced reactions suggests potential alterations in their observable characteristics upon light exposure.

Compound List

Tryptophan (Trp)

Kynurenine (Kyn)

Kynurenic Acid (KYNA)

3-Hydroxykynurenine (3-HK)

3-Hydroxyanthranilic Acid (3-HAA)

Quinolinic Acid (QA)

Picolinic Acid (PA)

Xanthurenic Acid (XA)

Anthranilic Acid (AA)

N-formyl-L-kynurenine

2-amino-3-carboxymuconate semialdehyde

2-aminomuconic acid-6-semialdehyde

6-bromotryptophan

Brominated metabolites

Intermolecular Interactions of this compound

The formation and behavior of this compound are intrinsically linked to the reactivity of its precursor, L-kynurenine. L-kynurenine can undergo deamination at physiological pH to form a reactive α,β-carboxyketoalkene (KYN-CKA) intermediate. This reactive intermediate is a key player in the subsequent formation of this compound and various adducts with biological molecules.

Interactions with Proteins and Other Biological Macromolecules

L-kynurenine and its reactive derivatives interact with proteins through covalent modification of amino acid residues. These interactions are primarily driven by the nucleophilic character of certain amino acid side chains.

Reaction with Amino Acid Residues: L-kynurenine has been shown to react with nucleophilic amino acid residues present in proteins, notably cysteine (Cys), lysine (B10760008) (Lys), and histidine (His) arvojournals.orgarvojournals.orgnih.govunige.ch. These reactions lead to the formation of stable or unstable covalent adducts, such as Kyn-Cys, Kyn-Lys, and Kyn-His.

Protein Modification: The modification of proteins by kynurenine derivatives can alter their structure and properties, leading to observable changes such as yellowing and fluorescence. For instance, calf lens crystallins, when incubated with kynurenine, develop a characteristic yellow-brown coloration and fluorescence, absorbing at 365 nm and exhibiting emission between 450-490 nm nih.gov. This modification is attributed to the attack of the reactive deaminated kynurenine intermediate on nucleophilic sites within the protein nih.gov.

Cysteine as a Preferred Site: Cysteine residues are particularly susceptible to modification by kynurenine, with Kyn-Cys adducts forming readily. However, these adducts tend to be less stable compared to adducts formed with other amino acids arvojournals.orgarvojournals.org.

Histidine Adduct Stability: Kynurenine adducts formed with histidine (Kyn-His) are noted for their relative stability under physiological conditions arvojournals.orgarvojournals.org.

Formation of Conjugates and Adducts Involving this compound

The pathway leading to this compound and other conjugates involves several key chemical transformations of L-kynurenine.

Formation of KYN-CKA: L-kynurenine spontaneously deaminates at physiological pH to form a highly reactive α,β-carboxyketoalkene (KYN-CKA) researchgate.net. This intermediate is crucial for subsequent reactions.

Adduct Formation: KYN-CKA can react with various biological nucleophiles. This includes:

Amino Acid Adducts: Covalent attachment to amino acid residues within proteins, as described above, forming Kyn-Cys, Kyn-Lys, and Kyn-His adducts arvojournals.orgarvojournals.orgnih.govunige.ch.

Glutathione (GSH) Adducts: Kynurenine also readily forms adducts with glutathione, a significant intracellular antioxidant arvojournals.orgarvojournals.orgnih.govresearchgate.net.

This compound (KNY) Formation: this compound (KNY) is identified as a cyclized derivative formed from the KYN-CKA intermediate researchgate.netnih.gov. This cyclization process results in a compound with altered photochemical properties rsc.org. Additionally, nitrosation of related metabolites like 3-hydroxykynurenine can also yield intensely yellow compounds, suggesting a broader class of "yellow" kynurenine derivatives nih.gov.

Adduct Stability: The stability of these adducts varies. Kyn-Cys and Kyn-Lys adducts are generally less stable and can undergo decomposition over time, whereas Kyn-His adducts are more persistent arvojournals.orgarvojournals.org. Glutathione has been observed to influence the decomposition rate of Kyn-Cys adducts arvojournals.orgarvojournals.org.

Other Reactions: Deaminated kynurenine can also undergo intermolecular nucleophilic addition with another molecule of deaminated kynurenine, leading to the formation of a dimer arvojournals.org.

Table 1: Kynurenine Adduct Formation in Proteins after 10 Days of Incubation

| Adduct Type | Moles of Adduct per Mole of Protein |

| Kyn-Cys | 1.6 |

| Kyn-His | 0.1 |

| Kyn-Lys | 0.07 |

Data adapted from arvojournals.org. Incubation conditions: pH 7.2, 37°C.

Table 2: Stability of Kynurenine Adducts

| Adduct Type | Percentage Decrease in Levels over 80 Hours |

| Kyn-Cys | 70% |

| Kyn-Lys | 28% (Kyn-t-Boc-Cys) / 46% (Kyn-t-Boc-Lys) |

Data adapted from arvojournals.org. Incubation conditions: pH 7.2, 37°C. Note: Kyn-t-Boc-Cys and Kyn-t-Boc-Lys refer to protected forms used in specific experimental setups.

Compound List:

L-Kynurenine (KN)

this compound (KNY)

Kynurenine-Cysteine Adduct (Kyn-Cys)

Kynurenine-Lysine Adduct (Kyn-Lys)

Kynurenine-Histidine Adduct (Kyn-His)

Kynurenine-Glutathione Adduct (Kyn-GSH)

α,β-Carboxyketoalkene (KYN-CKA)

3-Hydroxykynurenine

3-Hydroxyanthranilic acid

Emerging Research Directions and Future Perspectives in Kynurenine Yellow Studies

Identification and Characterization of Novel Kynurenine (B1673888) Yellow Derivatives

While direct research into novel derivatives of Kynurenine Yellow is an emerging field, significant progress has been made in identifying and synthesizing derivatives of its precursor, L-kynurenine, and related pathway metabolites. This work provides a foundation for future investigations into KNY-specific compounds.

Research has focused on designing and synthesizing novel peptide analogs that incorporate L-kynurenine (L-kyn) and kynurenic acid (KYNA). mdpi.com The goal of this research is to investigate how these modifications affect the biological properties of known opioid peptides. mdpi.com For instance, novel kynurenine-containing peptides have been developed and screened for opioid receptor activity, revealing compounds with selective binding properties. mdpi.com

Beyond synthetic chemistry, nature provides a rich source of kynurenine-containing bioactive compounds. These natural products serve as important leads for drug discovery. Notable examples include:

Daptomycin : A cyclic lipopeptide containing a kynurenine residue, isolated from Streptomyces roseoporus. It is an FDA-approved antibiotic used against Gram-positive bacterial infections. mdpi.com

Cyclomontanin B : Isolated from Annona montana, this compound exhibits promising anti-inflammatory activity. mdpi.com

Furthermore, studies on the photochemistry of this compound itself have identified its degradation products, which can be considered light-induced derivatives. When exposed to UV light in aqueous solutions, KNY can decay to form compounds such as 2,3-dihydro-4-hydroxyquinoline and 4-hydroxyquinoline. researchgate.net

Table 1: Examples of Kynurenine-Related Derivatives and Their Significance

| Compound/Derivative Class | Source/Type | Significance/Activity | Citation |

| Peptide KA1 | Synthetic | Selective μ-opioid receptor agonist | mdpi.com |

| Peptide K6 | Synthetic | Mixed μ/δ-opioid receptor agonist | mdpi.com |

| Daptomycin | Natural (Bacterial) | FDA-approved antibiotic | mdpi.com |

| Cyclomontanin B | Natural (Plant) | Anti-inflammatory activity | mdpi.com |

| 2,3-dihydro-4-hydroxyquinoline | Photochemical Degradation | Photodecay product of this compound | researchgate.net |

| Tranilast | Synthetic | Anthranilic acid derivative with anti-inflammatory action | nih.gov |

Development of Advanced Analytical Techniques for this compound Profiling

Understanding the role of this compound and its associated metabolites in complex biological systems requires highly sensitive and specific analytical methods. Recent years have seen the development and application of several advanced techniques for their profiling.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry is a cornerstone of modern metabolomics. Specifically, Ultra-High-Performance Liquid Chromatography-Q Exactive Mass Spectrometry (UHPLC-Q-Exactive MS) has been used for the reliable identification and characterization of a wide range of kynurenine pathway metabolites, including tryptophan, kynurenine, kynurenic acid, and quinolinic acid, in biological fluids like hemolymph. nih.gov High-throughput mass spectrometry-based metabolomics has also been crucial in identifying alterations in the kynurenine pathway in large patient cohorts, such as those with COVID-19, linking metabolic changes to inflammatory markers. youtube.com

Spectroscopic and physicochemical methods are also vital for characterizing these molecules. Time-resolved optical spectroscopy has been employed to investigate the photophysics and photochemistry of this compound and kynurenic acid, revealing details about their excited states and photostability. researchgate.net Concurrently, techniques like pH-potentiometric and Nuclear Magnetic Resonance (NMR) titrations are used to determine the acid-base properties (pKa values) of kynurenine pathway metabolites, which is critical for understanding their behavior and interactions at physiological pH. nih.gov

Table 2: Advanced Analytical Techniques in Kynurenine Pathway Research

| Technique | Purpose | Key Findings/Application | Citation |

| UHPLC-Q Exactive MS | Metabolite Identification & Quantification | Identified a comprehensive profile of KP metabolites in invertebrate hemolymph. | nih.gov |

| Time-Resolved Optical Spectroscopy | Photochemical Characterization | Determined the decay pathways and photoproducts of this compound. | researchgate.net |

| NMR & Potentiometric Titrations | Physicochemical Analysis (pKa) | Revealed distinct dissociation steps for kynurenine and 3-hydroxykynurenine. | nih.gov |

| High-Throughput MS Metabolomics | Systemic Metabolic Profiling | Linked elevated kynurenine to inflammation (IL-6 levels) in COVID-19 patients. | youtube.com |

| ¹H-NMR Spectroscopy | Metabolite Quantification in Blood | Used to measure levels of tryptophan, kynurenine, and other metabolites in studies on air pollution. | nih.gov |

Elucidation of Context-Dependent Biological Functions of this compound

A significant paradigm shift is occurring in the study of the kynurenine pathway. mdpi.comnih.gov Metabolites are no longer viewed as having fixed "good" or "bad" functions. Instead, their biological effects are recognized as being highly dependent on factors such as their concentration, the specific cellular environment, and the local redox state. mdpi.com

L-kynurenine, the direct precursor to this compound, exemplifies this duality. At normal physiological levels, it can function as an antioxidant, helping to protect cells from oxidative stress. mdpi.com However, at elevated concentrations, as seen in certain pathological states, it can switch to a pro-oxidant role, contributing to oxidative damage. mdpi.com This context-dependent activity is crucial in fields like neurodegeneration and cancer research. mdpi.comnih.gov

The tumor microenvironment (TME) is a prime example of this context-dependency. In the TME, high levels of kynurenine are associated with immunosuppression and worse patient outcomes in certain cancers. themarkfoundation.org Melanoma cell lines that produce kynurenine can induce exhaustion markers on T cells, hampering the immune response. themarkfoundation.org

This functional plasticity extends to other metabolites in the pathway. Kynurenic acid (KYNA), for instance, is widely known as an antagonist at NMDA receptors, which is considered a neuroprotective function against excitotoxicity. nih.gov However, some reports suggest that at very low concentrations, KYNA may act as an agonist at these same receptors, highlighting a complex, concentration-dependent role. nih.gov

Table 3: Context-Dependent Roles of Key Kynurenine Pathway Metabolites

| Metabolite | Low Concentration/Physiological Context | High Concentration/Pathological Context | Citation |

| L-Kynurenine | Antioxidant, free radical scavenger | Pro-oxidant, contributes to oxidative stress; immunosuppressive in TME. | mdpi.comthemarkfoundation.org |

| Kynurenic Acid (KYNA) | Potential NMDA receptor agonist; neuroprotective. | Potent NMDA receptor antagonist; high levels linked to cognitive deficits. | nih.govmdpi.com |

| 3-Hydroxykynurenine (3-HK) | UV filter in the eye lens; potential immunoregulator. | Neurotoxic due to free radical production. | nih.gov |

| Quinolinic Acid (QUIN) | Precursor for NAD+ synthesis. | Excitotoxic, pro-oxidant, implicated in neurodegeneration. | mdpi.com |

Systems Biology Approaches to this compound within Integrated Metabolic Networks

To fully grasp the complexity of the kynurenine pathway, researchers are moving beyond the study of individual enzymes and metabolites to a systems biology approach. epa.gov This involves integrating multiple layers of biological information—from genomics and transcriptomics to proteomics and metabolomics—to build comprehensive models of metabolic networks. nih.govepa.gov

By combining advanced analytical data with computational modeling, systems biology aims to understand how the kynurenine pathway network is perturbed in different disease states. epa.gov This approach is vital for identifying key regulatory nodes that can be targeted for therapy and for understanding the multifaceted roles of metabolites in complex conditions like neurodegenerative diseases and cancer. nih.gov

Biotechnological and Bioengineering Applications Derived from this compound Research

The growing understanding of the kynurenine pathway is paving the way for innovative biotechnological and bioengineering applications, primarily in medicine and drug development.

One major area is the development of therapeutic enzyme inhibitors . Because the kynurenine pathway produces both neurotoxic and neuroprotective compounds, inhibiting key enzymes offers a strategy to shift the metabolic balance toward a more favorable state. nih.gov For example, inhibitors of kynurenine 3-monooxygenase (KMO), the enzyme that converts kynurenine to the neurotoxic 3-hydroxykynurenine, are being actively investigated. Inhibiting KMO could decrease the production of downstream neurotoxins while increasing the availability of kynurenine to be converted into the neuroprotective kynurenic acid. nih.gov

A groundbreaking bioengineering strategy involves reprogramming immune cells for cancer therapy. Recognizing that kynurenine is immunosuppressive in the tumor microenvironment, researchers are engineering tumor-infiltrating lymphocytes (TILs) with new enzymatic machinery. themarkfoundation.org This allows the T cells to take up kynurenine and convert it into essential nutrients, effectively turning a suppressive signal into a stimulus that supports their anti-tumor function. themarkfoundation.org

Furthermore, natural product discovery continues to be a fruitful application of pathway research. The identification of Daptomycin, a kynurenine-containing antibiotic from bacteria, underscores the potential of mining natural sources for novel bioactive compounds derived from this pathway. mdpi.com

Table 4: Biotechnological and Bioengineering Applications

| Application Area | Approach/Target | Desired Outcome | Citation |

| Therapeutic Development | Inhibition of Kynurenine 3-Monooxygenase (KMO) | Decrease neurotoxic metabolites (3-HK, QUIN) and increase neuroprotective KYNA. | nih.gov |

| Cancer Immunotherapy | Engineering T-cells to metabolize kynurenine | Convert an immunosuppressive signal into a pro-survival stimulus for anti-tumor T-cells. | themarkfoundation.org |

| Antibiotic Discovery | Isolation of Natural Products | Identification of novel kynurenine-containing compounds like Daptomycin for clinical use. | mdpi.com |

Q & A

Q. What is the role of kynurenine yellow (KY) in the kynurenine pathway, and how can its biochemical activity be experimentally quantified?

KY is a metabolite in the kynurenine pathway, which regulates immune tolerance and neuroinflammatory processes. To quantify its activity, researchers often employ ultra high-performance liquid chromatography (UHPLC) paired with gas chromatography-mass spectrometry (GC-MS) to measure intracellular metabolite concentrations . Flow cytometry can simultaneously assess enzyme expression (e.g., IDO-1, KMO) in specific immune cell subsets, enabling correlation of KY levels with pathway activation markers like the kynurenine:tryptophan ratio .

Q. What experimental models are suitable for studying KY's immunosuppressive effects in vitro?

Peripheral blood mononuclear cells (PBMCs), particularly monocytes, are effective models. Treating monocytes with interferon gamma (IFN-γ) induces upregulation of kynurenine pathway enzymes (IDO-1, KMO, QPRT) and KY production, unlike lymphocytes, which show minimal response . Co-culture systems with T cells can further evaluate KY-mediated T cell suppression, referencing methodologies from allogeneic fetal rejection studies .

Q. How can researchers ensure reproducibility in KY quantification across laboratories?

Standardize protocols for sample preparation (e.g., anticoagulant use, storage temperature) and validate assays with internal controls (e.g., spiked metabolite standards). Detailed methods should be documented in the main manuscript or supplementary materials, adhering to journal guidelines for experimental transparency .

Advanced Research Questions

Q. How can contradictory findings on KY's enzyme regulation in immune cells be resolved?

Contradictions, such as the lack of IDO-1 upregulation in IFN-γ-treated lymphocytes , require cell-type-specific assays . Use fluorescence-activated cell sorting (FACS) to isolate pure lymphocyte/monocyte populations and validate findings with single-cell RNA sequencing . Discrepancies may arise from differential expression of IFN-γ receptors or post-translational modifications, necessitating phosphoproteomic analysis .

Q. What methodological approaches address the instability of KY in biological samples?

KY degradation can be mitigated by immediate sample acidification (pH < 3) and storage at -80°C. Incorporate isotope-labeled KY analogs as internal standards during extraction to correct for recovery inefficiencies. Parallel analysis of stable metabolites (e.g., quinolinic acid) can confirm data reliability .

Q. How can multi-omics integration clarify KY's role in neurodegenerative diseases?

Combine transcriptomic data (e.g., IDO-1/KMO expression) with metabolomic profiles (KY levels) and clinical metadata (e.g., cognitive scores). Machine learning algorithms can identify disease-specific KY thresholds, while pathway enrichment analysis links KY to neuroinflammatory cascades .

Q. What strategies validate KY's functional impact in vivo while controlling for off-target effects?

Use conditional knockout models (e.g., myeloid-specific IDO-1 KO mice) to isolate KY's effects. Pair with pharmacologic inhibitors (e.g., 1-methyltryptophan) and measure KY via microdialysis in target tissues . Cross-validate with immunohistochemistry for neuroinflammatory markers .

Methodological Guidelines

- Data Contradiction Analysis : When conflicting results arise, apply orthogonal validation (e.g., ELISA + mass spectrometry) and report negative findings transparently. Use Bland-Altman plots to assess inter-method variability .

- Ethical Compliance : Obtain ethics approval for human PBMC studies, specifying consent protocols for donor recruitment . For animal studies, adhere to ARRIVE guidelines for sample size justification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.